2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both methoxyphenyl and cyclopenta[c]pyrazol moieties in its structure suggests that it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Cyclization: The intermediate product undergoes cyclization to form the cyclopenta[c]pyrazole core.
Substitution: The methoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a base.
Acetylation: The final step involves the acetylation of the amine group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate are used.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimalarial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
- 2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethylamine
Uniqueness
2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide is unique due to the presence of both methoxyphenyl and cyclopenta[c]pyrazol moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19-16(13-4-3-5-14(13)18-19)17-15(20)10-11-6-8-12(21-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIMRCNWSJUKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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